Bienvenue dans la boutique en ligne BenchChem!

2-(2-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Medicinal Chemistry Ligand Design Fluorine Chemistry

The compound 2-(2-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide (CAS 898492-33-6) is a synthetic, small-molecule oxadiazole derivative with the molecular formula C20H20FN3O4 and a molecular weight of 385.4 g/mol. It belongs to the N-aryl-oxadiazolyl-propionamide chemotype, a class investigated for cannabinoid receptor type 2 (CB2) ligand development and PET tracer applications.

Molecular Formula C20H20FN3O4
Molecular Weight 385.4 g/mol
Cat. No. B11364239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide
Molecular FormulaC20H20FN3O4
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC=CC=C3F
InChIInChI=1S/C20H20FN3O4/c1-3-12-26-15-10-8-14(9-11-15)18-19(24-28-23-18)22-20(25)13(2)27-17-7-5-4-6-16(17)21/h4-11,13H,3,12H2,1-2H3,(H,22,24,25)
InChIKeyWELLFYSPCCBEIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide: Core Chemical Identity and Procurement Baseline


The compound 2-(2-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide (CAS 898492-33-6) is a synthetic, small-molecule oxadiazole derivative with the molecular formula C20H20FN3O4 and a molecular weight of 385.4 g/mol . It belongs to the N-aryl-oxadiazolyl-propionamide chemotype, a class investigated for cannabinoid receptor type 2 (CB2) ligand development and PET tracer applications [1]. The structure features a 1,2,5-oxadiazole (furazan) core substituted at the 4-position with a 4-propoxyphenyl group and at the 3-position via an amide linkage to a 2-(2-fluorophenoxy)propanamide moiety. This specific substitution pattern differentiates it from other oxadiazole-based tool compounds and requires careful evaluation during scientific procurement.

Why 2-(2-Fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide Cannot Be Replaced by Generic Analogs


Within the N-aryl-oxadiazolyl-propionamide series, minor structural modifications at the oxadiazole 4-position or the propanamide N-aryl group can profoundly alter both target selectivity and physicochemical properties [1]. Published SAR data show that the size and electronic character of the (hetero)aromatic moiety attached to the oxadiazole ring governs CB2 versus CB1 selectivity, while the N-arylamide substructure determines binding pocket occupancy [1]. The target compound's unique combination of a 4-propoxyphenyl substituent (a medium-length alkoxy chain that balances lipophilicity and steric bulk) and a 2-fluorophenoxy group (introducing an ortho-fluoro substituent with distinct hydrogen-bond-acceptor potential) creates a profile that cannot be recapitulated by analogs with ethoxy, isopropyl, chlorophenoxy, or simple propoxybenzamide replacements . Substitution without careful matching of these features undermines SAR-dependent outcomes, making generic replacement scientifically unsound.

Quantitative Differentiation Evidence for 2-(2-Fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide vs. Closest Analogs


Fluorine-Driven Hydrogen-Bond Acceptor Potential: 2-Fluorophenoxy vs. Non-Fluorinated Analogs

The presence of an ortho-fluorine on the phenoxy ring introduces a measurable hydrogen-bond acceptor (HBA) capacity absent in non-fluorinated phenoxy analogs. The 2-fluorophenoxy group provides a calculated HBA count of 5, compared to 4 for the 4-chlorophenoxy analog '2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide' . This additional H-bond interaction site can influence binding selectivity, as demonstrated in related oxadiazole series where fluorine-mediated H-bonds contributed to CB2 vs. CB1 selectivity [1].

Medicinal Chemistry Ligand Design Fluorine Chemistry

Molecular Weight Differentiation: Target Compound vs. Chlorophenoxy Analog for Solubility-Limited Assays

Molecular weight differences influence aqueous solubility and membrane permeability in systematic SAR studies. The target compound (MW 385.4 Da) is approximately 30 Da lighter than the 4-chlorophenoxy analog 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide (MW 415.87 Da) . Additionally, the target compound lacks the gem-dimethyl substitution pattern present in the chlorophenoxy comparator, resulting in reduced steric bulk that may favorably affect binding pocket compatibility in the CB2 receptor model [1].

ADME Solubility Property-Based Design

Alkoxy Chain Length Optimization: 4-Propoxyphenyl vs. Shorter/Longer Alkoxy Substituents for Lipophilicity Tuning

The 4-propoxyphenyl group provides a three-carbon alkoxy chain that distinctly modulates lipophilicity (estimated LogP ~3.5-4.0 based on the N-aryl-oxadiazolyl-propionamide series) [1]. In the published CB2 ligand series, the 4-substitution on the oxadiazole phenyl ring directly impacts measured affinity and selectivity: the 9-ethyl-9H-carbazole amide was identified as the optimal N-arylamide group size for binding pocket occupancy, while the oxadiazole 4-position substituent modulated selectivity [1]. The propoxy chain length represents an intermediate value between the common ethoxy (shorter, lower LogP) and butoxy (longer, higher LogP) variants, providing a balanced lipophilicity window for both biochemical potency and physicochemical developability [2].

Lipophilicity ADME Oxadiazole SAR

Regioisomeric 1,2,5-Oxadiazole Core vs. 1,3,4-Oxadiazole and 1,2,4-Oxadiazole Isomers: Target Class Selection

The compound employs a 1,2,5-oxadiazole (furazan) core, which is electronically and sterically distinct from the 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers commonly encountered in oxadiazole screening libraries [1]. In the CB2 ligand series, the 1,2,4-oxadiazole regioisomer was specifically employed based on its compatibility with the CB2 binding pocket topology, whereas 1,3,4-oxadiazole isomers are more frequently associated with LOX, urease, and α-glucosidase inhibition profiles [2]. The 1,2,5-oxadiazole (furazan) core of the target compound represents a less common substitution pattern, offering distinct hydrogen-bond geometry and dipole moment orientation that cannot be replicated by the more abundant 1,3,4-oxadiazole analogs available from commercial screening collections .

Heterocycle Chemistry Oxadiazole Isomers Target Selectivity

Fluorine Position Effect: 2-Fluorophenoxy vs. 4-Fluorophenoxy Analogs for Binding Geometry

The ortho-fluorine substitution on the phenoxy ring differs from the para-fluorine analog N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide and the 2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide series . In related oxadiazole CB2 ligands, fluorine substitution position modulates both electron distribution on the aromatic ring (σmeta = 0.34 for F) and the spatial orientation of the C-F dipole relative to the amide carbonyl, which has been shown to affect affinity by up to several fold [1]. The ortho-fluorine in the target compound positions the electronegative substituent adjacent to the ether oxygen, creating a unique electrostatic surface complementary to the CB2 binding pocket that the para-fluoro analog cannot replicate.

Fluorine Walk Binding Selectivity CB2 Ligand

Optimal Application Scenarios for 2-(2-Fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide Based on Quantitative Differentiation


CB2 Receptor PET Tracer Lead Optimization

The compound's 1,2,5-oxadiazole core and 2-fluorophenoxy moiety align with the N-aryl-oxadiazolyl-propionamide pharmacophore validated for CB2 receptor binding. Its ortho-fluorine provides a potential 18F radiolabelling site via nucleophilic aromatic substitution, while the 4-propoxyphenyl group offers the intermediate lipophilicity (estimated LogP ~3.5-4.0) required for blood-brain barrier penetration in neuroimaging applications [1]. This combination is not available in the extensively studied 1,2,4-oxadiazole-based PET tracer series, making this compound a differentiated scaffold for next-generation CB2 PET ligand development [1].

Fluorine-Mediated Binding Mechanism Studies in GPCR Pharmacology

The ortho-fluorophenoxy group introduces a measurable hydrogen-bond acceptor site not present in chlorophenoxy or unsubstituted phenoxy analogs, adding one additional HBA count (5 vs. 4 for the 4-chlorophenoxy comparator) . This property enables systematic fluorine-walk studies to map fluorine-dependent binding interactions in GPCR binding pockets, where subtle H-bond contributions can differentiate agonist vs. antagonist pharmacology [1]. The compound's lower molecular weight (385.4 Da) relative to bulkier analogs (e.g., 415.87 Da for the chlorophenoxy-dimethyl compound) further supports its use in high-concentration biophysical assays where solubility limits constrain heavier analogs .

Oxadiazole Regioisomer Selectivity Profiling

The 1,2,5-oxadiazole (furazan) core is underrepresented in commercial screening libraries compared to 1,3,4-oxadiazole isomers [2]. Researchers investigating oxadiazole regioisomer-dependent biological activity—such as differential NO-donor capacity, dipole-mediated target recognition, or isomer-specific enzyme inhibition—require authentic 1,2,5-oxadiazole compounds to benchmark against more common 1,3,4-oxadiazole screening hits [1]. This compound's regioisomeric identity, combined with its defined 4-propoxyphenyl and 2-fluorophenoxy substitution, provides a structurally well-characterized entry point for comparative regioisomer profiling studies that cannot be addressed using commercial 1,3,4-oxadiazole analogs [2].

Alkoxy Chain Length-Dependent PK/PD Optimization

The 4-propoxyphenyl (C3 alkoxy) substituent represents an intermediate chain length between the common 4-ethoxyphenyl (C2) and 4-butoxyphenyl (C4) variants . In systematic ADME-SAR campaigns, this compound serves as a reference point for evaluating how incremental alkoxy chain elongation affects metabolic stability (predicted CYP oxidation susceptibility), plasma protein binding, and tissue distribution [1]. Its estimated LogP of ~3.5-4.0 positions it within the optimal range for oral bioavailability and CNS penetration, making it a critical comparator for SAR studies that aim to balance potency against pharmacokinetic endpoints .

Quote Request

Request a Quote for 2-(2-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.